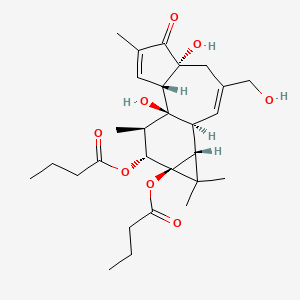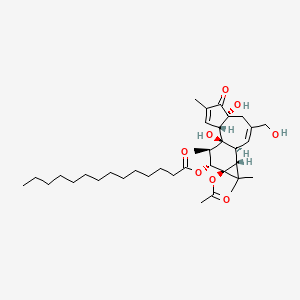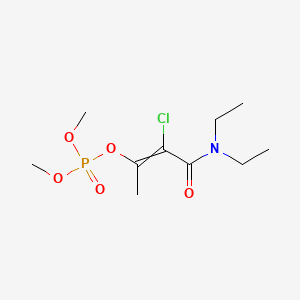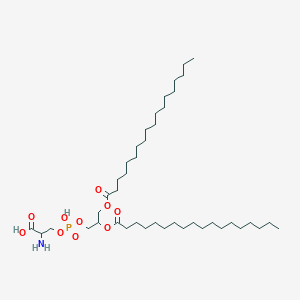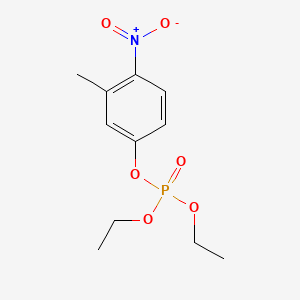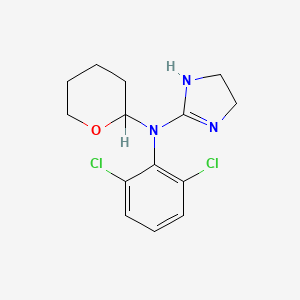
Piclonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piclonidine is a bioactive chemical compound with the molecular formula C14H17Cl2N3O and a molecular weight of 314.21 g/mol . It is known for its various applications in scientific research and industry. This compound is structurally related to clonidine, an alpha-2 adrenergic agonist, and shares some pharmacological properties with it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piclonidine involves several steps, starting from the appropriate aromatic precursors. The general synthetic route includes:
Nitration: of the aromatic ring to introduce nitro groups.
Reduction: of the nitro groups to amines.
Chlorination: to introduce chlorine atoms at specific positions on the aromatic ring.
Cyclization: to form the imidazoline ring structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions include:
Temperature: Typically maintained between 50-100°C.
Pressure: Atmospheric or slightly elevated pressures.
Catalysts: Metal catalysts such as palladium or platinum may be used in the reduction steps.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions: Piclonidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted imidazolines.
Scientific Research Applications
Piclonidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
Piclonidine exerts its effects primarily through agonism of alpha-2 adrenergic receptors. This interaction leads to:
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic adenosine monophosphate (cAMP).
Activation of Potassium Channels: Causes hyperpolarization of neurons, leading to reduced neuronal excitability.
Reduction of Norepinephrine Release: Lowers sympathetic nervous system activity, resulting in decreased blood pressure and analgesic effects.
Comparison with Similar Compounds
Piclonidine is similar to other alpha-2 adrenergic agonists such as:
Clonidine: Shares a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Dexmedetomidine: Another alpha-2 adrenergic agonist with more selective receptor binding and different clinical applications.
Guanfacine: Used primarily for the treatment of attention deficit hyperactivity disorder (ADHD) and has a different side effect profile.
Uniqueness: this compound’s unique combination of chemical structure and pharmacological properties makes it a valuable compound for research and therapeutic applications. Its ability to modulate alpha-2 adrenergic receptors with specific effects on blood pressure and pain management distinguishes it from other similar compounds.
Properties
CAS No. |
72467-44-8 |
|---|---|
Molecular Formula |
C14H17Cl2N3O |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18) |
InChI Key |
NYQGJEQCYOJBPV-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |
Canonical SMILES |
C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3 |
Appearance |
Solid powder |
| 72467-44-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline LR 99853 LR-99853 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


